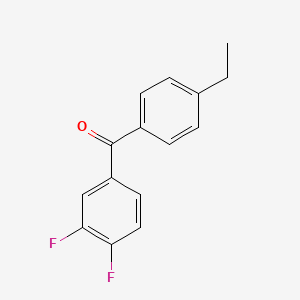

3,4-Difluoro-4'-ethylbenzophenone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3,4-Difluoro-4’-ethylbenzophenone: is an organic compound with the molecular formula C15H12F2O and a molecular weight of 246.25 g/mol . It is a derivative of benzophenone, where the phenyl rings are substituted with fluorine atoms at the 3 and 4 positions and an ethyl group at the 4’ position. This compound is used in various chemical research and industrial applications due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions:

The preparation of 3,4-Difluoro-4’-ethylbenzophenone can be achieved through several synthetic routes. One common method involves the acylation reaction of fluorobenzotrichloride and fluorobenzene under the catalysis of aluminum trichloride, followed by hydrolysis to obtain the desired product . Another method involves the preparation of a fluoroboric diazonium salt, which is then subjected to reduced pressure distillation and subsequent reactions to yield the final product .

Industrial Production Methods:

Industrial production of 3,4-Difluoro-4’-ethylbenzophenone typically involves large-scale synthesis using the aforementioned methods. The process is optimized for high yield, good selectivity, and low cost, making it suitable for commercial applications .

Analyse Chemischer Reaktionen

Types of Reactions:

3,4-Difluoro-4’-ethylbenzophenone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the carbonyl group to alcohols or other reduced forms.

Substitution: The fluorine atoms and ethyl group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halogens, nucleophiles, and electrophiles are employed under appropriate conditions.

Major Products Formed:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Wissenschaftliche Forschungsanwendungen

3,4-Difluoro-4’-ethylbenzophenone is utilized in various scientific research applications, including:

Chemistry: It serves as a building block for the synthesis of more complex organic molecules and materials.

Biology: The compound is used in biochemical research to study enzyme interactions and metabolic pathways.

Medicine: It is investigated for its potential therapeutic properties and as a precursor for drug development.

Industry: The compound is used in the production of specialty chemicals, polymers, and other industrial materials

Wirkmechanismus

The mechanism of action of 3,4-Difluoro-4’-ethylbenzophenone involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical processes. Its fluorine atoms and ethyl group contribute to its unique reactivity and binding properties, making it a valuable tool in research .

Vergleich Mit ähnlichen Verbindungen

4,4’-Difluorobenzophenone: Similar structure but lacks the ethyl group.

3,4-Difluorobenzophenone: Similar structure but lacks the ethyl group.

4-Ethylbenzophenone: Similar structure but lacks the fluorine atoms.

Uniqueness:

3,4-Difluoro-4’-ethylbenzophenone is unique due to the presence of both fluorine atoms and an ethyl group, which confer distinct chemical properties and reactivity. This combination makes it particularly useful in applications requiring specific interactions and stability .

Biologische Aktivität

3,4-Difluoro-4'-ethylbenzophenone is a fluorinated benzophenone derivative that has garnered attention in pharmacological research due to its potential biological activities. This compound is characterized by the presence of two fluorine atoms at the 3 and 4 positions of one phenyl ring, which significantly alters its chemical reactivity and biological interactions.

- Molecular Formula : C16H14F2O

- Molecular Weight : 246.26 g/mol

- Structure : The compound consists of two phenyl rings connected by a carbonyl group, with ethyl and difluoro substituents enhancing its lipophilicity and reactivity.

1. Pharmacological Relevance

Research indicates that this compound may function as a CYP1A2 inhibitor , impacting drug metabolism pathways significantly. This inhibition suggests that the compound could influence the pharmacokinetics of co-administered drugs, potentially altering their efficacy and safety profiles .

2. Anticancer Potential

Preliminary studies have shown that fluorinated compounds similar to this compound exhibit cytotoxic effects against various cancer cell lines. For instance, compounds with similar structures have demonstrated IC50 values in the low micromolar range against leukemia and solid tumor cell lines . The presence of fluorine is often associated with enhanced anticancer activity due to increased membrane permeability and interaction with biological targets .

3. Antimicrobial Activity

The compound's potential antimicrobial properties have been explored, particularly against Gram-positive and Gram-negative bacteria. Studies indicate that derivatives of benzophenone can exhibit significant antibacterial activity, with minimum inhibitory concentrations (MIC) reported as low as 3.12 μg/mL against resistant strains like MRSA .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : As a CYP1A2 inhibitor, it may alter the metabolic pathways of various drugs and endogenous compounds.

- Cytotoxic Effects : The compound may induce apoptosis in cancer cells through pathways involving caspase activation and disruption of microtubule dynamics .

- Antibacterial Mechanisms : Its interaction with bacterial cell membranes could lead to increased permeability and subsequent cell death.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| CYP1A2 Inhibition | Alters drug metabolism | |

| Anticancer Activity | IC50 values in low micromolar range | |

| Antimicrobial Activity | MIC as low as 3.12 μg/mL |

Case Study Insights

A study on structurally similar fluorinated compounds revealed that those with a difluoromethyl group exhibited enhanced cytotoxicity against HCT-116 colon adenocarcinoma cells when evaluated in vivo using a nude mouse model . The results indicated a promising therapeutic index with minimal systemic toxicity.

Eigenschaften

IUPAC Name |

(3,4-difluorophenyl)-(4-ethylphenyl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12F2O/c1-2-10-3-5-11(6-4-10)15(18)12-7-8-13(16)14(17)9-12/h3-9H,2H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKAXVIMYHKRLJF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C(=O)C2=CC(=C(C=C2)F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12F2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40374257 |

Source

|

| Record name | 3,4-Difluoro-4'-ethylbenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40374257 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

845781-02-4 |

Source

|

| Record name | 3,4-Difluoro-4'-ethylbenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40374257 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.